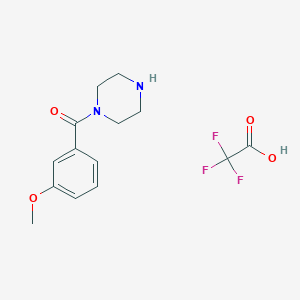

1-(3-Methoxybenzoyl)piperazine trifluoroacetate

Description

1-(3-Methoxybenzoyl)piperazine trifluoroacetate (CAS: 1192656-37-3) is a synthetic piperazine derivative characterized by a 3-methoxybenzoyl substituent on the piperazine ring, isolated as a trifluoroacetate salt. Key properties include:

Properties

IUPAC Name |

(3-methoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14;3-2(4,5)1(6)7/h2-4,9,13H,5-8H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDYFVBKJZIRER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methoxybenzoyl)piperazine trifluoroacetate typically involves the reaction of 3-methoxybenzoyl chloride with piperazine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Methoxybenzoyl)piperazine trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and specific catalysts depending on the desired transformation. The major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-Methoxybenzoyl)piperazine trifluoroacetate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzoyl)piperazine trifluoroacetate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity towards these targets. The trifluoroacetate counterion can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The compound is compared to piperazine derivatives with modifications in aromatic substituents, salt forms, or substitution patterns. Key analogues and their properties are summarized below:

Key Observations:

- Substituent Position : Meta-substituted derivatives (e.g., 3-methoxy, 3-CF₃) exhibit distinct receptor interactions compared to para-substituted analogues (e.g., 4-CF₃). For example, 1-(3-CF₃-phenyl)piperazine shows 5-HT₁B selectivity, whereas 1-(4-CF₃-phenyl)piperazine lacks detailed receptor data .

- Salt Forms : Trifluoroacetate salts (e.g., the target compound) improve solubility for in vitro studies, while hydrochloride salts (e.g., HBK14–HBK19 in ) are common in preclinical drug development .

- Molecular Weight : The trifluoroacetate counterion increases molecular weight by ~114 g/mol compared to freebase piperazines.

Pharmacological and Receptor Binding Profiles

- Serotonergic Activity :

- 1-(3-CF₃-phenyl)piperazine (3-TFMPP) and 1-(3-methoxybenzoyl)piperazine TFA differ in receptor selectivity. 3-TFMPP is a 5-HT₁B agonist with 65-fold selectivity over 5-HT₁A, whereas the target compound’s methoxybenzoyl group may shift affinity toward other serotonin subtypes .

- 1-(2-Methoxyphenyl)piperazine exhibits variable effects on sympathetic nerve discharge, suggesting mixed 5-HT₁/5-HT₂ activity .

- Psychoactive Potential: Compounds like 3-TFMPP and mCPP are associated with MDMA-like effects in combination with BZP, but the target compound lacks reported psychoactive use, likely due to its specialized benzoyl modification .

Biological Activity

1-(3-Methoxybenzoyl)piperazine trifluoroacetate is a synthetic compound derived from piperazine, a cyclic molecule known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its structural components. The trifluoroacetate group is notable for enhancing the compound's pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H14F3N2O3 |

| Molecular Weight | 292.25 g/mol |

| CAS Number | 1192656-37-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation and inflammation.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system, potentially leading to analgesic effects.

- Neurotransmitter Modulation : The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which could influence mood and anxiety levels.

Antimicrobial Activity

Recent studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effective inhibition against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 μg/mL |

| Mycobacterium abscessus | 0.5–1.0 μg/mL |

Anticancer Activity

Research has indicated that piperazine derivatives can exhibit anticancer properties. For instance, studies involving similar compounds have shown promising results in inhibiting cell proliferation in cancer cell lines.

- Case Study : A compound structurally related to this compound was tested against MDA-MB-231 (triple-negative breast cancer) cells, yielding an IC50 value of approximately 0.126 μM, indicating potent growth inhibition.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Initial assessments suggest moderate absorption and metabolism rates, with ongoing studies aimed at elucidating its bioavailability and half-life.

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| Elimination Half-Life (t½) | 27.4 hours |

Safety and Toxicology

Toxicological assessments are crucial for determining the safety profile of any new drug candidate. Current data on this compound is limited; however, related piperazine compounds have shown acceptable toxicity levels in preliminary animal studies.

- Case Study : In vivo studies involving similar compounds administered at doses up to 800 mg/kg showed no significant adverse effects, suggesting a favorable safety margin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methoxybenzoyl)piperazine trifluoroacetate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 3-methoxybenzoic acid derivatives with piperazine, followed by trifluoroacetate salt formation. For example, nucleophilic substitution or amidation reactions can be employed. Optimization may include adjusting solvent systems (e.g., DMF for solubility), base selection (e.g., K₂CO₃ for deprotonation), and temperature control. Post-synthetic purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) ensures purity . Reaction monitoring via TLC (e.g., 1:2 hexane/ethyl acetate) is critical for intermediate validation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and piperazine backbone signals (δ 2.5–3.5 ppm). Trifluoroacetate counterion peaks appear at δ ~116 ppm in ¹³C NMR .

- LCMS : Electrospray ionization (ESI) in positive mode detects the molecular ion ([M+H]⁺). Expected m/z for the free base (C₁₂H₁₆N₂O₂): 236.1; trifluoroacetate adducts may show additional fragments (e.g., CF₃CO₂⁻ at m/z 113) .

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) and retention time consistency .

Q. How does the trifluoroacetate counterion influence the compound’s solubility and stability during storage?

- Methodological Answer : The trifluoroacetate (TFA) salt enhances aqueous solubility via ionic interactions. Stability studies should include:

- pH Stability : Test solubility in buffers (pH 1–9) using UV-Vis spectroscopy. TFA salts often exhibit improved solubility in acidic conditions .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -20°C under inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR or LCMS data during structural validation?

- Methodological Answer :

- Spectral Artifacts : For split peaks in ¹H NMR, consider dynamic effects (e.g., rotamers) or paramagnetic impurities. Use deuterated solvents (CDCl₃, DMSO-d₆) and sample filtration .

- LCMS Adducts : Add 0.1% formic acid to mobile phases to suppress sodium/potassium adducts. For ambiguous fragments, perform HRMS (High-Resolution Mass Spectrometry) to confirm exact masses .

- Counterion Interference : Dialyze samples against deionized water to remove excess TFA, which can suppress ionization in LCMS .

Q. What in vitro assays evaluate the compound’s binding affinity to serotonin receptors, and how are results interpreted?

- Methodological Answer :

- Radioligand Binding Assays : Use 5-HT₂A/2C receptor membranes with [³H]ketanserin. Incubate test compound (0.1 nM–10 µM) and measure displacement curves. Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism) .

- Functional Assays : Employ CHO cells expressing 5-HT receptors. Measure intracellular Ca²⁺ flux (Fluo-4 dye) or cAMP accumulation (ELISA) to assess agonist/antagonist activity .

Q. How can molecular docking studies guide the design of analogs with enhanced pharmacological activity?

- Methodological Answer :

- Target Preparation : Retrieve 5-HT₂A receptor structures (PDB: 6WGT) and optimize protonation states (e.g., MOE software).

- Docking Protocols : Use AutoDock Vina to dock 1-(3-Methoxybenzoyl)piperazine into the orthosteric site. Analyze binding poses for hydrogen bonds (e.g., with Ser159, Asp155) and hydrophobic interactions (e.g., Phe339) .

- SAR Optimization : Modify substituents (e.g., methoxy to halogen) based on docking scores and synthesize analogs via parallel chemistry .

Q. How is stability under physiological conditions assessed for preclinical development?

- Methodological Answer :

- Plasma Stability : Incubate compound (1 µM) in human plasma (37°C). Quench with acetonitrile at intervals (0–24 h) and quantify degradation via LCMS. Half-life (t₁/₂) >2 h is desirable .

- Microsomal Stability : Use liver microsomes (human/rat) with NADPH cofactors. Monitor metabolite formation (e.g., demethylation at the methoxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.